molecular formula C22H18FN3OS B2818597 N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-27-2

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2818597
CAS No.: 942003-27-2
M. Wt: 391.46
InChI Key: LODDBXXJLRTXND-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring, a fluorine atom, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine-based reagent.

    Final Coupling: The final step involves coupling the benzothiazole-pyridine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and other substituents on the benzothiazole ring can be substituted using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and enzyme activities.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
  • N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide is unique due to the presence of the 3,4-dimethyl substituents on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-6-7-16(11-15(14)2)21(27)26(13-18-5-3-4-10-24-18)22-25-19-9-8-17(23)12-20(19)28-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODDBXXJLRTXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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